3-phenyl-1H-pyrrole
Overview
Description
3-Phenyl-1H-pyrrole is a heterocyclic aromatic organic compound that features a pyrrole ring substituted with a phenyl group at the third position. Pyrroles are known for their presence in many natural products and pharmaceuticals, making them significant in medicinal chemistry and organic synthesis .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One of the most common methods for synthesizing pyrroles, including this compound, is the Paal-Knorr synthesis.
Cyclization Reactions: Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines.
Industrial Production Methods:
- Industrially, pyrroles can be synthesized using metal-catalyzed reactions, such as the use of manganese complexes to convert primary diols and amines into pyrroles . This method is advantageous due to its selectivity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrrole-2,5-diones.
Reduction: Reduction of this compound can yield pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the phenyl group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst is common.
Major Products:
- Oxidation yields pyrrole-2,5-diones.
- Reduction yields pyrrolidines.
- Substitution yields various phenyl-substituted pyrroles .
Scientific Research Applications
3-Phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: Used in the development of organic materials and dyes.
Mechanism of Action
The mechanism of action of 3-phenyl-1H-pyrrole involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Antagonism: It can act as an antagonist at certain receptors, preventing the natural ligand from binding and activating the receptor.
Comparison with Similar Compounds
Pyrrole: The parent compound, which lacks the phenyl substitution.
Indole: Contains a fused benzene and pyrrole ring, showing different biological activities.
Pyrrolidine: A saturated analog of pyrrole, exhibiting different chemical reactivity.
Uniqueness:
Properties
IUPAC Name |
3-phenyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRAKFYYGCAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415874 | |
Record name | 3-phenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27649-43-0 | |
Record name | 3-phenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-phenyl-1H-pyrrole derivatives that contribute to their biological activity, particularly in lipid-lowering effects?
A1: Research has shown that certain 2-phenacyl-3-phenyl-1H-pyrrole-4-carboxylate derivatives exhibit potent hypolipidemic activity. [] While the exact mechanism is not fully elucidated, the presence of the substituted phenyl groups at the 2- and 3-positions of the pyrrole ring, along with the carboxylate group at the 4-position, seems crucial for their activity. Further studies are needed to fully understand the structure-activity relationships and optimize these compounds for therapeutic use.
Q2: How does the introduction of a methoxycarbonyl group to the pyrrolinone structure influence the herbicidal activity and selectivity of these compounds?
A2: Studies on methyl 1-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-4-methyl-2-oxo-3-phenyl-1H-pyrrole-3-carboxylate (PC-1) demonstrate that the methoxycarbonyl group plays a significant role in its selectivity as a herbicide. [, ] While PC-1 itself shows herbicidal activity against Echinochloa oryzicola (early watergrass), it is metabolized by esterase enzymes to 1-[1-(3,5-dichlorophenyl)-1-methylethyl]-4-methyl-3-phenyl-3-pyrrolin-2-one (PC-2). This conversion occurs at a much higher rate in early watergrass compared to rice (Oryza sativa), leading to selective toxicity towards the weed. []
Q3: How do esterase inhibitors affect the herbicidal activity of compounds like PC-1?
A3: Esterase inhibitors, such as triphenyl phosphate and fenitrothion, significantly reduce the phytotoxicity of PC-1. [] This suggests that the conversion of PC-1 to PC-2 by esterases is a crucial step in its herbicidal activity. Therefore, the presence and activity of these enzymes in target plants can significantly influence the efficacy and selectivity of such prodrug herbicides.
Q4: Are there any insights into the environmental impact and degradation of this compound derivatives, particularly those with herbicidal properties?
A4: While the provided research focuses on the synthesis, chemical properties, and biological activity of this compound derivatives, [, , , , ] it lacks information on their environmental impact and degradation pathways. Further studies are crucial to assess their persistence in the environment, potential for bioaccumulation, and toxicity to non-target organisms.
Q5: What analytical methods have been used to characterize and study this compound derivatives?
A5: Various analytical techniques have been employed to characterize this compound derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of synthesized compounds. [, ]
- Mass spectrometry: Used to identify fragmentation patterns and confirm the molecular weight of the synthesized compounds. [, ]
- High-performance liquid chromatography (HPLC): Used to separate and purify isomers of 4-hydroxy-3-phenylprolines. []
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